[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate
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Overview
Description
[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzenesulfonate moiety. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate typically involves the construction of the pyrrolidinone ring followed by its functionalization with a phenyl group and subsequent attachment to the benzenesulfonate moiety. One common synthetic route involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired intermediate . This intermediate is then further reacted under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including interactions with specific proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate include:
Pyrrolidine derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Benzene sulfonates: Compounds with the benzenesulfonate moiety, which are used in various chemical and industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
[3-(2-oxopyrrolidin-1-yl)phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16-10-5-11-17(16)13-6-4-7-14(12-13)21-22(19,20)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLBEDEKQWMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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